molecular formula C8H15N3O B15315654 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol

3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B15315654
M. Wt: 169.22 g/mol
InChI Key: YZKPBPHPRGXYRZ-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of aminoalcohols. It features a pyrazole ring substituted with an amino group and a hydroxyl group on a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-5-pyrazolone with an appropriate aminopropanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A simpler compound with similar functional groups but lacking the pyrazole ring.

    1,3-Dimethyl-5-pyrazolone: A related compound with a pyrazole ring but different substituents.

Uniqueness

3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the combination of the pyrazole ring with amino and hydroxyl groups on a propanol chain. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-1-(2,5-dimethylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3

InChI Key

YZKPBPHPRGXYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(CCN)O)C

Origin of Product

United States

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